3-phenyl-4,5-isoxazoledione dioxime
Description
3-Phenyl-4,5-isoxazoledione dioxime is a heterocyclic compound featuring an isoxazole core substituted with a phenyl group at the 3-position and dioxime functional groups at the 4- and 5-positions.
Properties
IUPAC Name |
N-(5-nitroso-3-phenyl-1,2-oxazol-4-yl)hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O3/c13-10-8-7(12-15-9(8)11-14)6-4-2-1-3-5-6/h1-5,10,13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSIJGBNIPJCNPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=C2NO)N=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
The following table compares key structural and functional features of 3-phenyl-4,5-isoxazoledione dioxime with analogous compounds from the provided evidence:
Key Observations:
- Core Heterocycles: The isoxazole in the target compound contrasts with thiazolone () and oxazolidinedione/imidazolidine (). Isoxazole’s aromaticity may enhance metabolic stability compared to non-aromatic bicyclic or saturated rings in pesticides.
- Functional Groups: Dioximes in the target compound differ from ketone-based diones in pesticides.
- Substituents : The phenyl group at C3 is shared with compound 3e (), which exhibited antimicrobial activity, suggesting that aromatic substituents may enhance bioactivity in heterocyclic systems.
Antimicrobial Potential (Hypothesis):
While direct data for this compound are unavailable, compound 3e ()—a thiazolone derivative with a phenyl group—showed potent activity against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans), with MIC values ranging from 6.25–25 µg/mL . The target compound’s isoxazole core and dioxime groups may similarly interact with microbial enzymes or membranes, though its efficacy would depend on solubility and substituent effects.
Pesticidal Activity (Extrapolation):
Dione-containing pesticides like procymidone and vinclozolin () inhibit fungal glycerol biosynthesis or steroid demethylation. The target compound’s dioximes, however, lack the ketone functionality critical for these mechanisms. Instead, its oxime groups could target different pathways, such as metalloenzyme inhibition, though this remains speculative without experimental validation.
Stability and Reactivity
- Isoxazole vs. Thiazolone: The aromatic isoxazole ring likely offers greater thermal and oxidative stability compared to the non-aromatic thiazolone in compound 3e, which may degrade under harsh conditions.
- Dioximes vs. Diones : Dioximes are prone to hydrolysis under acidic or basic conditions, whereas diones (e.g., in pesticides) are more stable but less reactive. This trade-off impacts formulation and environmental persistence.
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